N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
Description
This compound is a synthetic ethanediamide derivative featuring a dimethylamino-substituted tetrahydroquinoline core and a 2-methylphenyl group. Its design incorporates structural motifs from bioactive molecules, including heterocyclic amines (to enhance DNA interaction) and aromatic/amide moieties (to modulate solubility and target binding).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-16-8-5-6-10-19(16)25-23(29)22(28)24-15-21(26(2)3)18-11-12-20-17(14-18)9-7-13-27(20)4/h5-6,8,10-12,14,21H,7,9,13,15H2,1-4H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNBCUSOGWZIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features and functional groups suggest various biological activities that merit detailed exploration.
Structural Overview
The compound's molecular formula is C₂₃H₃₃N₅O, indicating a high degree of complexity. Key structural components include:
- Tetrahydroquinoline moiety : This portion is often associated with neuropharmacological activity.
- Dimethylamino group : Known to enhance solubility and potentially interact with neurotransmitter receptors.
- Methylphenyl group : This may contribute to the compound's binding affinity and stability.
Pharmacological Targets
Research indicates that this compound interacts with several biological targets, which can be summarized as follows:
The mechanism of action for this compound involves multiple pathways:
- Receptor Interaction : The dimethylamino group can modulate receptor activity, influencing neurotransmission.
- Enzyme Inhibition : The compound may inhibit key enzymes such as TrxR1 and HDACs, leading to altered cellular proliferation and survival pathways.
- Binding Affinity : The tetrahydroquinoline structure enhances binding to specific targets, potentially increasing therapeutic efficacy.
Anticancer Activity
A study focusing on similar tetrahydroquinoline derivatives demonstrated selective cytotoxicity against various cancer cell lines. For example, compounds derived from tetrahydroquinolines exhibited potent activity against HepG2 and DLD tumor cells, suggesting a promising avenue for further investigation into the anticancer potential of this compound .
Neuropharmacology
In the context of neuropharmacology, compounds with similar structures have shown promise as orexin receptor antagonists. These interactions are particularly relevant for developing treatments for conditions such as insomnia and addiction .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline : Achieved through hydrogenation of quinoline derivatives.
- Dimethylamino Group Introduction : Alkylation using dimethylamine.
- Final Coupling Reaction : Combining intermediates under controlled conditions to yield the final product.
Comparison with Similar Compounds
Comparison with Antitumor Analogs
Structural and Functional Similarities
Key Analogs from
Compound 1h: Structure: N-(2-Dimethylamino-ethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide. Activity: IC₅₀ = 14.45 μM (P388), 20.54 μM (A549), significantly improved over the parent compound (>100 μM) due to the dimethylaminoethyl side chain . Comparison: The target compound replaces the furoquinolinone core with a tetrahydroquinoline system, which may enhance metabolic stability. The ethanediamide linker (vs. acetamide in 1h) could improve hydrogen-bonding interactions with biological targets.
Amonafide Derivatives (3a, 3b, 4b): Structures: 5- or 6-dimethylamino-substituted naphthalimides. Activity: IC₅₀ values as low as 0.23 μM (P388D1) . Comparison: Both the target compound and amonafide derivatives use dimethylamino groups to boost solubility and reduce side effects. However, the tetrahydroquinoline in the target compound may confer distinct DNA-binding kinetics compared to planar naphthalimides.
Structural Impact on Activity
- Dimethylamino Groups: Enhance solubility and cellular uptake in both the target compound and analogs (e.g., 1h, 3a–4b).
Comparison with Pesticide and Catalytic Analogs
Pesticide Acetamides ()
- Examples :
- 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
- Structural Overlaps :
- Amide linkages and aromatic substituents (e.g., 2-methylphenyl in the target compound vs. 2,3-dimethylphenyl in pesticides).
- Functional Divergence: Pesticides rely on chloro and alkyl groups for herbicidal activity, while the target compound’s dimethylamino and tetrahydroquinoline groups suggest a focus on eukaryotic cell targeting (e.g., antitumor applications) .
Catalytic Agents ()
- Example : N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate.
- Relevance: Demonstrates the versatility of dimethylamino groups in facilitating synthetic reactions (e.g., catalysis for thioamide synthesis). This highlights the chemical reactivity of such motifs, which may also influence the target compound’s stability or binding kinetics .
Key Research Findings and Implications
Antitumor Optimization: The target compound’s ethanediamide linker and tetrahydroquinoline core may synergize the DNA-binding efficacy of amonafide analogs with the improved pharmacokinetics of reduced planarity.
ADME Considerations: Dimethylamino groups likely enhance solubility, as seen in compound 1h and amonafide derivatives. However, the 2-methylphenyl group may increase lipophilicity compared to chlorophenyl analogs (e.g., pesticide compounds), affecting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
